N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
This compound is a hybrid heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group at position 2 and an ethyl linker to an oxalamide moiety. The oxalamide branch terminates in a 5-methylisoxazol-3-yl group, distinguishing it from structurally related analogs.
For example, the thiazolo-triazole scaffold is known to confer metabolic stability, while the fluorophenyl group enhances lipophilicity and bioavailability compared to non-halogenated analogs .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3S/c1-10-8-14(24-28-10)21-17(27)16(26)20-7-6-11-9-29-18-22-15(23-25(11)18)12-4-2-3-5-13(12)19/h2-5,8-9H,6-7H2,1H3,(H,20,26)(H,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMISVKSKBOWTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity. They have shown anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It has been reported that a compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin. This suggests that the compound might interact with its targets, possibly enzymes or receptors, to inhibit their activity.
Biochemical Pathways
These could potentially include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain perception (in the case of analgesic activity), inflammation (in the case of anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity).
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Given the reported biological activities of similar compounds, the effects could potentially include inhibition of cell proliferation (in the case of anticancer activity), inhibition of microbial growth (in the case of antimicrobial activity), reduction of pain perception (in the case of analgesic activity), reduction of inflammation (in the case of anti-inflammatory activity), and reduction of oxidative stress (in the case of antioxidant activity).
Biological Activity
The compound N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.
Structure Overview
The molecular formula for the compound is , with a molecular weight of approximately 453.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C22H20FN5O3S |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Thiazole, Triazole, Isoxazole |
Anticancer Activity
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that those with similar structural features showed potent activity against multiple human cancer cell lines including renal cancer and melanoma .
Case Study: Anticancer Efficacy
In a comparative study involving synthesized thiazolo[3,2-b][1,2,4]triazole derivatives:
- Compounds Tested : Various derivatives were screened against a panel of nearly 60 human cancer cell lines.
- Results : The derivatives exhibited varying degrees of cytotoxicity with some showing IC50 values in the low micromolar range against breast and colon cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A review highlighted that triazole derivatives often possess moderate to good activity against various bacterial strains .
Antimicrobial Testing
In an antimicrobial screening:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Findings : Compounds similar to this compound demonstrated effective inhibition zones in agar diffusion tests .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the functional groups significantly affect the biological activity:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and potentially increases binding affinity to target sites.
- Isoxazole Component : The 5-methylisoxazole moiety contributes to the overall biological profile by possibly interacting with specific enzymes or receptors involved in cancer pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the provided evidence, focusing on substituent effects, molecular properties, and inferred bioactivity:
Notes on Comparison:
- Substituent Effects :
- Fluorine (Target Compound) : The 2-fluorophenyl group likely improves binding affinity through hydrophobic and electron-withdrawing effects compared to methoxy ([]) or methyl ([]) substituents .
- Isoxazole vs. Phenyl : The 5-methylisoxazole branch in the target compound may offer better solubility than purely aromatic termini (e.g., phenyl in []), as isoxazoles often engage in hydrogen bonding .
- Molecular Weight : The target compound’s estimated molecular weight (~435.4) aligns with analogs in the 420–470 range, suggesting compliance with Lipinski’s rules for drug-likeness.
- Bioactivity Inference : Compounds with halogenated aryl groups (e.g., []) often exhibit enhanced kinase inhibition but may face toxicity hurdles. The target’s fluorine substitution could balance potency and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
